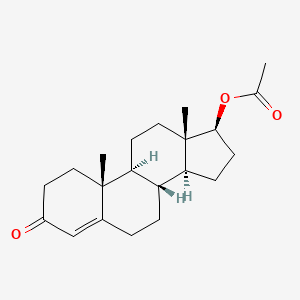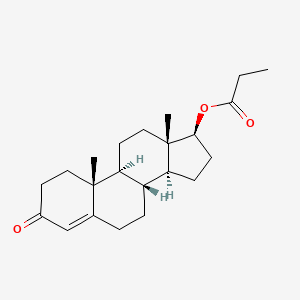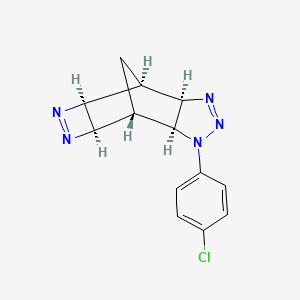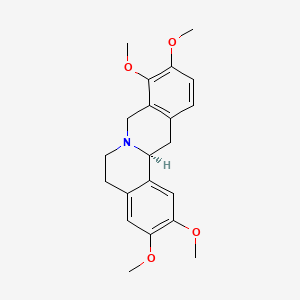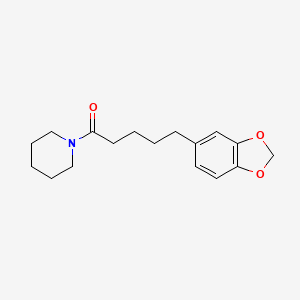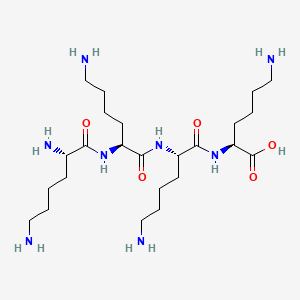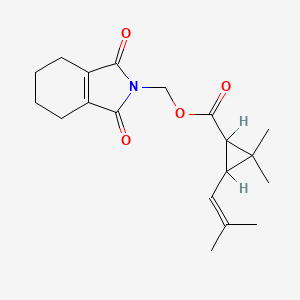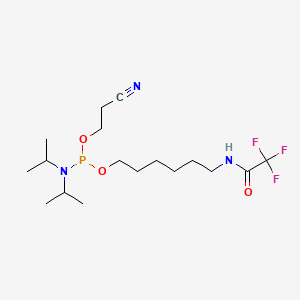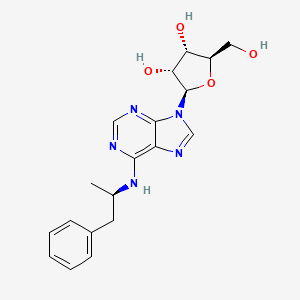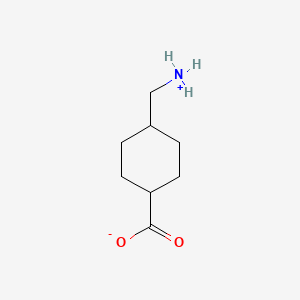
氨甲环酸
描述
Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to treat or prevent excessive blood loss in various medical conditions, including major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation . Tranexamic acid works by inhibiting the breakdown of fibrin clots, thereby stabilizing the clot and preventing hemorrhage .
作用机制
Target of Action
Tranexamic acid is a synthetic derivative of the amino acid lysine . The primary target of tranexamic acid is plasminogen, a glycoprotein pro-enzyme . Plasminogen is converted into plasmin by tissue plasminogen activator (tPA), which is crucial for the process of fibrinolysis, leading to the dissolution of blood clots .
Mode of Action
Tranexamic acid serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This competitive inhibition prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrin degradation . At higher concentrations, it may also directly inhibit plasmin and partially inhibit fibrinogenolysis .
Biochemical Pathways
The action of tranexamic acid affects the fibrinolysis pathway. By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a mesh-like structure during the clotting of blood . This action preserves the framework of fibrin’s matrix structure, thereby stabilizing blood clots and reducing bleeding .
Pharmacokinetics
Tranexamic acid exhibits rapid oral absorption with a bioavailability of approximately 34% . It has minimal protein binding due to its binding to plasmin . Tranexamic acid undergoes minimal metabolism and is primarily eliminated via renal excretion . More than 90% of the dose is excreted in the urine as unchanged drug within 24 hours following an intravenous bolus .
Result of Action
The molecular and cellular effects of tranexamic acid’s action result in the preservation and stabilization of fibrin’s matrix structure . This leads to the reduction of bleeding, particularly in conditions associated with hyperfibrinolysis . Therefore, tranexamic acid is used to prevent and treat significant bleeding in various clinical situations, such as trauma, surgery, and heavy menstrual bleeding .
Action Environment
The efficacy and stability of tranexamic acid can be influenced by various environmental factors. For instance, renal impairment can increase the blood levels of tranexamic acid and decrease its urinary excretion . Therefore, dosage adjustments may be necessary in patients with renal impairment . Furthermore, the timing of administration is crucial for its efficacy. Tranexamic acid is most effective when given as early as possible and no later than 3 hours of injury or childbirth .
科学研究应用
Tranexamic acid has a wide range of scientific research applications:
Medicine: It is used to reduce or prevent hemorrhagic episodes in conditions such as hyperfibrinolytic disorders, hereditary angioedema, and heavy menstrual bleeding. .
Biology: Tranexamic acid is used in studies related to blood coagulation and fibrinolysis.
生化分析
Biochemical Properties
Tranexamic acid plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. Tranexamic acid binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thus preserving the fibrin matrix . This interaction is essential for its antifibrinolytic activity, making tranexamic acid approximately ten times more potent than aminocaproic acid .
Cellular Effects
Tranexamic acid exerts significant effects on various cell types and cellular processes. It has been shown to reduce inflammation and edema by inhibiting the release of reactive oxygen species (ROS) from neutrophils and histamine from mast cells . Additionally, tranexamic acid can protect endothelial and epithelial cell monolayers, stimulate mitochondrial respiration, and suppress melanogenesis . These cellular effects contribute to its therapeutic benefits beyond antifibrinolysis.
Molecular Mechanism
At the molecular level, tranexamic acid exerts its effects by binding to the lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin . This inhibition prevents the degradation of fibrin clots and stabilizes the clot structure. Tranexamic acid also directly inhibits the activity of plasmin with weak potency and can block the active site of urokinase plasminogen activator (uPA) with high specificity . These interactions are crucial for its antifibrinolytic activity and therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tranexamic acid have been observed to change over time. Tranexamic acid is chemically stable and not hygroscopic . Its antifibrinolytic effects are dose-dependent and can be sustained for several hours after administration . Long-term studies have shown that tranexamic acid can reduce post-surgical infection rates and inflammation, indicating its potential benefits beyond immediate hemostasis .
Dosage Effects in Animal Models
The effects of tranexamic acid vary with different dosages in animal models. In dogs, tranexamic acid has been shown to improve clot strength and decrease fibrinolysis in a dose-dependent manner . Higher doses of tranexamic acid can achieve complete inhibition of fibrinolysis, while lower doses may have a delayed peak antifibrinolytic effect . Adverse effects, such as convulsions and hemostatic disorders, have been observed at high doses .
Metabolic Pathways
Tranexamic acid is minimally metabolized in the body and is primarily excreted unchanged in the urine . It has a half-life of approximately 2 hours and is eliminated mainly through renal excretion . Tranexamic acid does not undergo significant hepatic metabolism, and its antifibrinolytic activity is maintained throughout its elimination process .
Transport and Distribution
Tranexamic acid is distributed within the body with an initial volume of distribution of 0.18 L/kg and a steady-state volume of distribution of 0.39 L/kg . It can penetrate into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately one-tenth of typical plasma concentrations . Tranexamic acid does not bind significantly to plasma proteins, allowing it to be readily available for its antifibrinolytic action .
Subcellular Localization
Tranexamic acid does not have specific targeting signals or post-translational modifications that direct it to specific subcellular compartments. Its antifibrinolytic activity is primarily exerted in the extracellular space, where it interacts with plasminogen and other components of the fibrinolytic system . The lack of subcellular localization allows tranexamic acid to effectively inhibit fibrinolysis in various tissues and organs.
准备方法
Synthetic Routes and Reaction Conditions: Tranexamic acid can be synthesized from 4-methylbenzonitrile. The process involves the oxidation of the methyl groups to form the mononitrile of terephthalic acid, followed by the reduction of the cyano group using hydrogen and a catalyst such as raney nickel . Another method involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid, followed by filtration, distillation, and crystallization to obtain tranexamic acid .
Industrial Production Methods: Industrial production methods for tranexamic acid often involve hydrogenation at moderate temperatures and pressures. For example, one method involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester at high pressure and temperature . Another method involves the use of aminomethylbenzoic acid as a starting material, followed by hydro-reduction and transition reactions to produce tranexamic acid .
化学反应分析
Types of Reactions: Tranexamic acid primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups. It can also undergo reduction reactions, particularly during its synthesis .
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and catalysts such as raney nickel or ruthenium metal are commonly used in the reduction of cyano groups to amino groups
Oxidation: Oxidizing agents are used to convert methyl groups to carboxyl groups.
Major Products: The major product formed from these reactions is tranexamic acid itself, which is obtained through the reduction of intermediate compounds such as 4-methylbenzonitrile or 4-(acetylaminomethyl)benzoic acid .
相似化合物的比较
ε-Aminocaproic acid: A less potent antifibrinolytic agent used in similar medical conditions.
Aminomethylbenzoic acid: A precursor in the synthesis of tranexamic acid.
Tranexamic acid’s higher potency and specificity in inhibiting fibrinolysis make it a preferred choice in many clinical settings, highlighting its uniqueness among antifibrinolytic agents .
属性
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
701-54-2, 1197-17-7, 1197-18-8 | |
| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranexamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANEXAMIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


